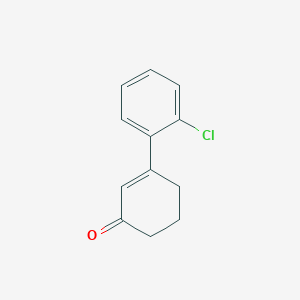
3-(2-Chlorophenyl)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, featuring a chlorine atom at the 2’ position and a ketone group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one typically involves the chlorination of biphenyl derivatives followed by cyclization and oxidation steps. One common method includes:
Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Cyclization: The chlorinated biphenyl undergoes cyclization in the presence of a base like sodium hydroxide.
Oxidation: The resulting compound is then oxidized using an oxidizing agent such as potassium permanganate to form the ketone group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
- 2’-Bromo-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one
- 2’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one
- 2’-Iodo-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one
Comparison: Compared to its analogs, 2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one is unique due to the specific electronic and steric effects imparted by the chlorine atom
生物活性
3-(2-Chlorophenyl)-2-cyclohexen-1-one, a compound with significant potential in various biological applications, has been the subject of research due to its diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.
- Molecular Formula : C12H11ClO
- Molecular Weight : 220.67 g/mol
- CAS Number : 100-00-0
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways. This inhibition can affect processes such as inflammation and cell proliferation.
- Receptor Modulation : It can act on various receptors, influencing signaling pathways that are critical for cellular responses.
Anticancer Activity
This compound exhibits notable anticancer properties:
- Cell Line Studies : Research indicates that this compound has cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro studies reported IC50 values ranging from 10 µM to 30 µM, suggesting significant growth inhibition .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential role in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness was measured using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .
Toxicity Profile
Understanding the toxicity of this compound is crucial for its potential therapeutic application:
- Acute Toxicity : Studies indicate low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models, suggesting a favorable safety profile for further development .
- Genotoxicity : In vitro assays have shown no significant mutagenic effects in bacterial reverse mutation tests (Ames test), indicating that the compound is unlikely to cause DNA damage at therapeutic doses .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF7 cells treated with this compound showed a dose-dependent reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .
- Inflammation Models : In animal models of arthritis, administration of this compound resulted in reduced swelling and joint inflammation, supporting its use in inflammatory conditions .
属性
IUPAC Name |
3-(2-chlorophenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-8H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLHJCDLKMQHHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














